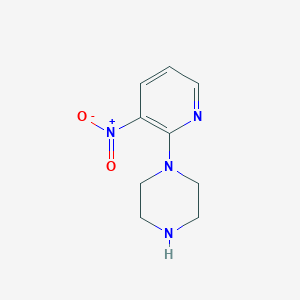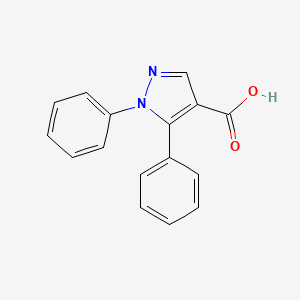
1,5-diphenyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C16H12N2O2 . It has a molecular weight of 264.28 .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a subject of interest in recent years . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions . In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields .Molecular Structure Analysis
The InChI code for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is 1S/C16H12N2O2/c19-16(20)14-11-17-18(13-9-5-2-6-10-13)15(14)12-7-3-1-4-8-12/h1-11H, (H,19,20) .Chemical Reactions Analysis
Pyrazole derivatives can be synthesized through a variety of chemical reactions . For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid has been utilized in various synthetic and characterization studies. For instance, Kasımoğulları and Arslan (2010) synthesized a range of substituted pyrazole dicarboxylic acid derivatives from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid. These derivatives were characterized using various spectroscopic methods, including NMR and FTIR (Kasımoğulları & Arslan, 2010).
Chemical Reactions and Derivatives
The compound has also been used as a starting material for producing various novel derivatives. For example, Korkusuz and Yıldırım (2010) described the synthesis of N-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides and other derivatives through reactions with hydroxylamines and carbazates (Korkusuz & Yıldırım, 2010).
Antibacterial Activities
Some derivatives of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid have been evaluated for their antibacterial activities. Bildirici, Şener, and Tozlu (2007) synthesized compounds from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and tested them against Gram-positive and Gram-negative bacteria. The sulfamide derivative was found to be particularly effective (Bildirici, Şener, & Tozlu, 2007).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of this compound have been explored for potential inhibitory effects on carbonic anhydrase isoenzymes. Bülbül, Kasımoğulları, and Küfreviˇoğlu (2008) synthesized pyrazole carboxylic acid amides and studied their inhibitory effects on human carbonic anhydrase isoenzymes. These synthesized compounds showed potent inhibitory activities (Bülbül, Kasımoğulları, & Küfreviˇoğlu, 2008).
Experimental and Theoretical Studies
The compound has been the focus of both experimental and theoretical studies. Yıldırım and Kandemirli (2005) conducted a study on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine, providing insights into the reaction mechanisms (Yıldırım & Kandemirli, 2005).
Antimicrobial Activities
Şahan, Yıldırım, and Albayrak (2013) synthesized derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antimicrobial activities. The N,N-Dimethylhydrazide derivative was found to be the most active against various bacteria and yeasts (Şahan, Yıldırım, & Albayrak, 2013).
Antioxidant Activities
Umesha, Rai, and Harish Nayaka (2009) studied the synthesis of certain derivatives and evaluated their antioxidant activities using assays like DPPH radical scavenging. The synthesized compounds exhibited good antimicrobial and antioxidant activity (Umesha, Rai, & Harish Nayaka, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
1,5-diphenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)14-11-17-18(13-9-5-2-6-10-13)15(14)12-7-3-1-4-8-12/h1-11H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYHUVOWHZCRFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396616 | |
| Record name | 1,5-diphenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-diphenyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
98700-53-9 | |
| Record name | 1,5-diphenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



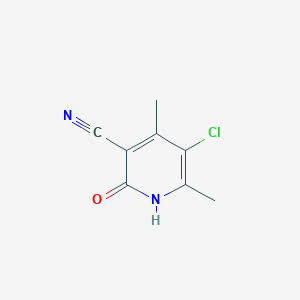

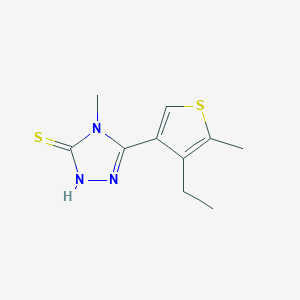
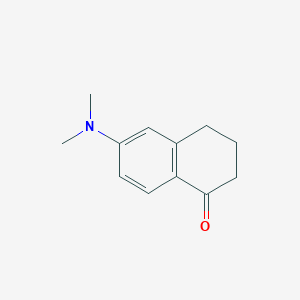
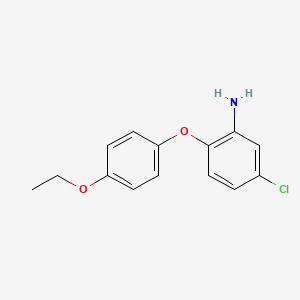

![2-(1-(Dimethylamino)-3-{[(3-fluorobenzyl)oxy]imino}propylidene)malononitrile](/img/structure/B1350695.png)


![3-(4-chlorophenyl)imino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxyprop-1-en-1-amine](/img/structure/B1350706.png)
![3-[2-(2,4-difluoroanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1350707.png)
